N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of adamantane-1-carbohydrazide, which is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are cyclized to form the 1,3,4-thiadiazole analogues .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and biphenyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still being explored .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
Uniqueness: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of the adamantane, thiadiazole, and biphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3OS/c1-29(23(30)22-9-7-21(8-10-22)20-5-3-2-4-6-20)25-28-27-24(31-25)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMSGAVSCUNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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